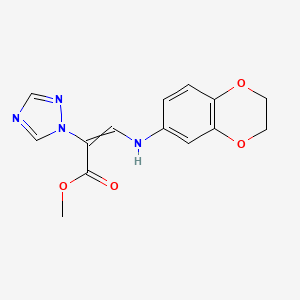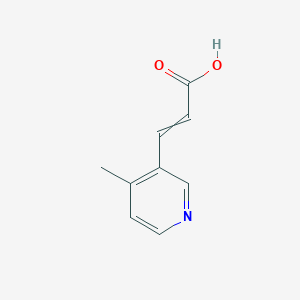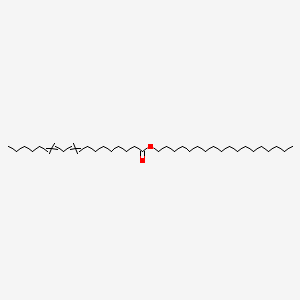![molecular formula C41H36N4O2 B15157554 2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline](/img/structure/B15157554.png)
2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of quinoline and oxazole rings in its structure suggests it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as benzyl-substituted oxazoles and quinoline derivatives. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired heterocyclic structures.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods to ensure high yield and purity of the final product. Techniques such as crystallization, chromatography, and distillation may be employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, make it a candidate for drug discovery and development.
Medicine: The compound may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or catalysts, due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of 2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s heterocyclic rings can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline ring, are well-known for their antimalarial activity.
Oxazole Derivatives: Compounds such as oxaprozin, an anti-inflammatory drug, share the oxazole ring structure.
Uniqueness
What sets 2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline apart is the combination of both quinoline and oxazole rings in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C41H36N4O2 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
4-benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-di(quinolin-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C41H36N4O2/c1-3-11-29(12-4-1)23-35-27-46-39(44-35)41(25-33-21-19-31-15-7-9-17-37(31)42-33,26-34-22-20-32-16-8-10-18-38(32)43-34)40-45-36(28-47-40)24-30-13-5-2-6-14-30/h1-22,35-36H,23-28H2 |
InChI Key |
CUXDQYBYYYESQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C(CC2=NC3=CC=CC=C3C=C2)(CC4=NC5=CC=CC=C5C=C4)C6=NC(CO6)CC7=CC=CC=C7)CC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one](/img/structure/B15157474.png)
![Ethyl 4-[[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate](/img/structure/B15157475.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15157480.png)
![ethyl 1,3-dimethyl-4-{[(2R)-oxolan-2-ylmethyl]amino}pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B15157496.png)
![2-[(4-Bromophenyl)methyl]-1,4-dihydroquinazoline](/img/structure/B15157503.png)
![[(E)-but-2-enyl]-triphenyl-phosphonium chloride](/img/structure/B15157518.png)
![4-[(2-Aminoethyl)carbamoyl]benzenesulfonyl Azide Trifluoroacetate](/img/structure/B15157520.png)
![(3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol](/img/structure/B15157522.png)
![[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B15157527.png)
methanone O-propyloxime](/img/structure/B15157548.png)


![4-chloro-N'-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B15157572.png)

